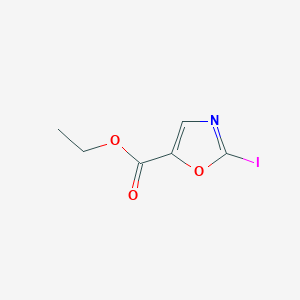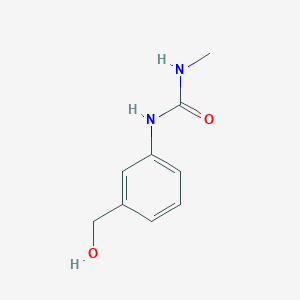
1-(3-Hydroxymethylphenyl)-3-methylurea
Overview
Description
The compound “1-(3-Hydroxymethylphenyl)-3-methylurea” is an organic compound consisting of a urea group (NH2-CO-NH2) where one of the hydrogens in one of the amine groups is replaced by a 3-hydroxymethylphenyl group and the other hydrogen is replaced by a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and isocyanates . Another possible method could be the reaction of phenols with isocyanates .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central urea group with a 3-hydroxymethylphenyl group and a methyl group attached to the nitrogen atoms .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo reactions with pinacol boronic esters, leading to formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydroxymethyl group could make it an alcohol .Scientific Research Applications
Photopolymerization and Light-Based 3D Bioprinting
Background: The emergence of additive manufacturing, commonly referred to as 3D printing, has revolutionized biofabrication. Among various 3D bioprinting methods, light-based bioprinting stands out due to its spatiotemporal control over biomaterials. However, the lack of suitable photoactive biomaterials has been a challenge.
Applications:- Tissue Engineering : Light-based 3D bioprinting enables the creation of intricate structures with high resolution and precision. Researchers have used photoactive hydrogels to fabricate tissue constructs, promoting cell adhesion, proliferation, and migration .
- Drug Delivery Systems : Photoactive biomaterials can serve as carriers for drug delivery. By incorporating 3-(hydroxymethyl)phenol into hydrogels, researchers explore controlled drug release mechanisms .
Stable Boron-Carriers for Neutron Capture Therapy
Background: Boronic acids and their esters are promising compounds for drug design and neutron capture therapy. However, their stability in water remains a challenge.
Applications:- Neutron Capture Therapy : Researchers investigate stable boron-carriers, including 3-(hydroxymethyl)phenol derivatives, for targeted cancer treatment. These compounds selectively accumulate in tumor cells, enhancing boron neutron capture therapy efficacy .
Other Potential Applications
Background: While less explored, 3-(hydroxymethyl)phenol may have additional applications:
Applications:Mechanism of Action
Target of Action
Compounds with similar structures, such as organoboron compounds, are known to be used in suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that “1-(3-Hydroxymethylphenyl)-3-methylurea” might also interact with similar targets.
Mode of Action
In the suzuki–miyaura coupling process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s plausible that “1-(3-Hydroxymethylphenyl)-3-methylurea” might have a similar interaction with its targets.
Biochemical Pathways
Organoboron compounds, which may be structurally similar, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that “1-(3-Hydroxymethylphenyl)-3-methylurea” might affect similar biochemical pathways.
Pharmacokinetics
For instance, pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role in chemical transformations .
Result of Action
The suzuki–miyaura coupling process, which similar compounds may be involved in, results in the formation of a new carbon-carbon bond . This suggests that “1-(3-Hydroxymethylphenyl)-3-methylurea” might have similar molecular effects.
Action Environment
The action, efficacy, and stability of “1-(3-Hydroxymethylphenyl)-3-methylurea” can be influenced by various environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Furthermore, the Suzuki–Miyaura coupling process, which similar compounds may be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Future Directions
properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-9(13)11-8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVDEZYQSSVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxymethylphenyl)-3-methylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dipropylamino)methyl]benzoic acid hydrochloride](/img/structure/B3116895.png)


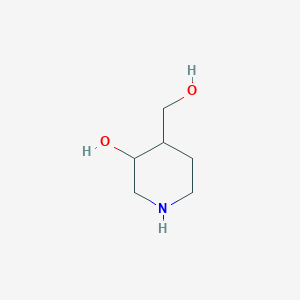
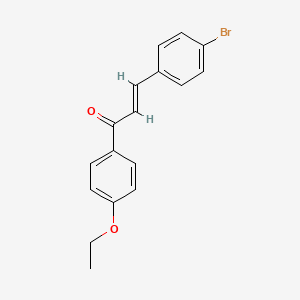
![4-Azatricyclo[4.2.1.0~3,7~]nonan-2-ol hydrochloride](/img/structure/B3116924.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B3116925.png)

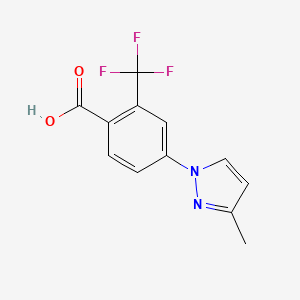
![Methyl 1-phenyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3116957.png)
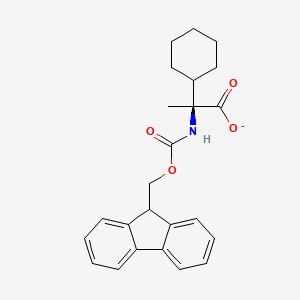
![Chloro-[2-[(1S,4S)-6-[chloro(dimethyl)silyl]-2-bicyclo[2.2.1]heptanyl]ethyl]-dimethylsilane](/img/structure/B3116969.png)
![(3R,7aS)-3,7a-diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B3116980.png)
